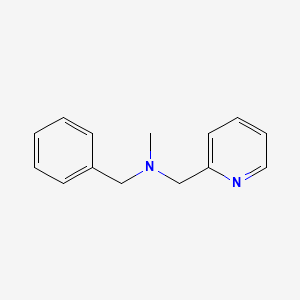

N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine

Description

Overview of Chemical Class and Structural Features

N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine belongs to the chemical class of N-heterocyclic compounds, specifically substituted pyridinemethanamines. hoffmanchemicals.comnih.gov The molecule's architecture is defined by several key functional groups and structural motifs that dictate its chemical behavior.

The core of the molecule is a pyridine (B92270) ring, an aromatic heterocycle containing one nitrogen atom. wikipedia.org Attached to the 2-position of this ring is a methylene (B1212753) group (-CH2-), which in turn is bonded to a nitrogen atom. This nitrogen atom is part of a tertiary amine, as it is also bonded to a methyl group (-CH3) and a benzyl (B1604629) group (-CH2-Ph). hoffmanchemicals.com This arrangement combines the electronic properties of an aromatic heterocycle with the steric and electronic characteristics of a tertiary amine.

| Structural Feature | Description |

| Pyridine Ring | A six-membered aromatic heterocycle providing a nitrogen donor atom. wikipedia.org |

| Methylene Bridge | A -CH2- group connecting the pyridine ring to the amine nitrogen. |

| Tertiary Amine | A nitrogen atom bonded to three carbon atoms (the methylene bridge, a methyl group, and a benzyl group), which can also act as a Lewis base. |

| Benzyl Group | A phenylmethyl group that adds steric bulk and lipophilicity. |

| Methyl Group | A small alkyl substituent on the amine nitrogen. |

Significance as a Heterocyclic Building Block and Ligand in Organic and Inorganic Chemistry

The distinct structural components of this compound make it a valuable compound in both organic and inorganic chemistry.

Heterocyclic Building Block: Pyridine derivatives are fundamental building blocks in organic synthesis, utilized in the construction of more complex molecules. organic-chemistry.org The 2-pyridinemethanamine framework is a recognized structural unit in the development of novel compounds. semanticscholar.org The presence of the reactive amine and the pyridine ring allows for further functionalization, enabling its use as an intermediate or scaffold in the synthesis of larger, more elaborate molecular architectures. Research on related pyrazolo[1,5-a]pyrimidines has shown that the 2-pyridinemethanamine side chain is an optimal substituent for creating potent inhibitors of mycobacterial ATP synthase. semanticscholar.org

Ligand in Chemistry: In inorganic and organometallic chemistry, the compound's primary significance lies in its function as a chelating ligand. It possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the tertiary amine nitrogen. researchgate.net This allows it to act as a bidentate N,N'-donor ligand, binding to a single metal center to form a stable five-membered chelate ring. The formation of such complexes is a widely studied area of coordination chemistry. wikipedia.org Analogous bidentate N-donor ligands have been successfully used to synthesize complexes with transition metals such as palladium(II) and platinum(II). researchgate.net These metal complexes are often investigated for their catalytic or biological properties. researchgate.netrsc.org The steric and electronic properties of the ligand, influenced by the benzyl and methyl groups, can be tuned to modulate the stability, reactivity, and geometry of the resulting metal complexes.

Scope of Academic Research Focus on the Compound

Academic research involving this compound and structurally similar compounds is multifaceted, concentrating on synthesis, coordination chemistry, and the application of its metal complexes.

A primary area of investigation is the synthesis of the ligand itself and its derivatives, followed by an exploration of their coordination behavior with a range of transition metals. researchgate.net Studies often focus on characterizing the resulting coordination complexes using various spectroscopic methods and single-crystal X-ray diffraction to determine their precise molecular structures. ornl.gov

A significant portion of the research is driven by the potential applications of the metal complexes. For instance, palladium(II) and platinum(II) complexes containing similar bidentate amine ligands have been designed and evaluated for their antitumor, antiviral, and antiparasitic activities. researchgate.net The ligand's structure is crucial in determining the biological efficacy and mechanism of action of these complexes. Furthermore, palladium complexes with N-donor ligands are extensively studied as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. rsc.org The research aims to understand how the ligand's structure influences the catalytic activity and stability of the metal center.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYBFPOHTJSCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl N Phenylmethyl 2 Pyridinemethanamine and Its Derivatives

Direct Synthesis Routes for the Core Compound

The direct synthesis of the core compound, N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine, is typically achieved through sequential N-alkylation of 2-pyridinemethanamine (also known as 2-picolylamine). This can proceed via two primary pathways: benzylation followed by methylation, or methylation followed by benzylation.

A common approach involves the initial reaction of 2-pyridinemethanamine with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base to yield N-(phenylmethyl)-2-pyridinemethanamine. Subsequent methylation of this secondary amine, using a methylating agent like methyl iodide or dimethyl sulfate, furnishes the final tertiary amine. Alternatively, the initial methylation of 2-pyridinemethanamine can be performed, followed by benzylation of the resulting N-methyl-2-pyridinemethanamine. The choice of pathway may depend on the reactivity of the intermediates and the desired purification strategy.

A related approach involves the reductive amination of 2-pyridinecarboxaldehyde (B72084) with N-methylbenzylamine, using a suitable reducing agent such as sodium borohydride (B1222165).

Alkylation and Reductive Amination Strategies for N-Substitution

Alkylation and reductive amination are cornerstone strategies for introducing the N-methyl and N-benzyl groups onto the 2-pyridinemethanamine scaffold.

Alkylation Strategies: Direct N-alkylation of 2-aminopyridines or 2-pyridinemethanamine is a widely used method. This can be accomplished with various alkylating agents under basic conditions. For instance, the N-monoalkylation of aminopyridines can be achieved using a carboxylic acid and sodium borohydride under mild conditions. researchgate.net Another effective method is the "borrowing hydrogen" strategy, where alcohols serve as alkylating agents in the presence of a suitable catalyst. This has been successfully applied to the N-alkylation of 2-aminopyridine (B139424) with various benzyl alcohols. researchgate.netrsc.org

Reductive Amination: Reductive amination provides a versatile, one-pot method for forming C-N bonds. This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of the target compound, this could involve the reaction of 2-pyridinemethanamine with benzaldehyde (B42025), followed by reduction to form the N-benzyl derivative. A subsequent reductive amination with formaldehyde (B43269) would introduce the methyl group. researchgate.netechemi.com The use of reducing agents like sodium borohydride is common in these procedures. byu.edu

| Strategy | Reactants | Reagents/Catalysts | Product Type |

| Sequential Alkylation | 2-Pyridinemethanamine, Benzyl Halide, Methyl Halide | Base (e.g., K2CO3, Et3N) | Tertiary Amine |

| Borrowing Hydrogen | 2-Aminopyridine, Benzyl Alcohol | Transition Metal Catalyst (e.g., Ru, Pd) | Secondary Amine |

| Reductive Amination | 2-Pyridinemethanamine, Benzaldehyde, Formaldehyde | Reducing Agent (e.g., NaBH4, H2/Catalyst) | Tertiary Amine |

Synthesis of Pyridine (B92270) Ring-Substituted Analogues

The generation of analogues with substituents on the pyridine ring requires starting materials that are already appropriately functionalized. The synthesis often begins with a substituted 2-cyanopyridine (B140075) or a 2-halopyridine.

For example, 2-cyano-4-methylpyridine (B154492) can be reduced to 2-(aminomethyl)-4-methylpyridine via catalytic hydrogenation. prepchem.com This substituted aminomethylpyridine can then undergo N-alkylation or reductive amination as previously described to yield the desired N-benzyl-N-methyl derivative with a methyl group at the 4-position of the pyridine ring.

Another route involves the preparation of substituted 2-(aminomethyl)pyridine derivatives from 2-substituted pyridines. A process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, for instance, involves reaction with a nitroalkane followed by hydrogenation to produce the corresponding 2-(aminomethyl)pyridine derivative. google.com These precursors serve as platforms for subsequent N-substitution to create a diverse array of analogues. The synthesis of polysubstituted pyridines can also be achieved through multi-component reactions that build the pyridine ring from acyclic precursors. nih.govnih.gov

Generation of Benzyl Moiety Variants

Introducing variations to the benzyl group is readily accomplished by using substituted starting materials in the synthetic routes. This allows for the exploration of structure-activity relationships by modifying the electronic and steric properties of the phenyl ring.

The most direct method is to use a substituted benzyl halide (e.g., 4-methoxybenzyl chloride) or a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in the alkylation or reductive amination steps, respectively. For instance, the synthesis of N‐[[4‐(phenylmethoxy)phenyl]methyl]‐2‐pyridinemethanamine was achieved via reductive amination of 2-pyridinecarboxaldehyde with 4-(benzyloxy)benzylamine, followed by reduction with sodium borohydride. researchgate.net

Similarly, N-alkylation of 2-aminopyridine has been demonstrated with substituted benzyl alcohols, such as 4-methylbenzyl alcohol and 4-methoxybenzyl alcohol, through a borrowing hydrogen strategy. researchgate.net The synthesis of various N-(2-substituted benzyl)pivalamides further illustrates the broad applicability of using substituted benzyl precursors in these types of reactions. researchgate.net

| Starting Material | Synthetic Method | Resulting Moiety |

| 4-Methoxybenzyl chloride | Sequential Alkylation | N-(4-Methoxybenzyl) |

| 4-(Benzyloxy)benzaldehyde | Reductive Amination | N-(4-(Benzyloxy)benzyl) |

| 4-Methylbenzyl alcohol | Borrowing Hydrogen Alkylation | N-(4-Methylbenzyl) |

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of chiral derivatives of this compound is of significant interest, particularly for their application as chiral ligands in asymmetric catalysis. chim.it Stereoselectivity can be introduced by using chiral starting materials or by employing asymmetric catalytic methods.

One approach involves the use of a chiral amine or a chiral aldehyde in a reductive amination reaction. For example, using a chiral α-methylbenzylamine would introduce a stereocenter on the N-substituent.

More advanced methods focus on the catalytic asymmetric synthesis of chiral pyridines. chim.it Palladium-catalyzed enantioselective benzylation of azaarylmethyl amine pronucleophiles has been reported as a method to access enantioenriched azaarylmethyl amine derivatives. nsf.gov This type of methodology could be adapted to generate chiral N-substituted 2-pyridinemethanamines with high enantioselectivity. The synthesis of tunable chiral pyridine-aminophosphine ligands, often starting from the asymmetric hydrogenation of quinolines or pyridines, provides another pathway to complex chiral scaffolds that incorporate the pyridinemethanamine motif. rsc.orgresearchgate.net

Multi-Component Reaction Pathways Incorporating Pyridinemethanamine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step. acsgcipr.orgtaylorfrancis.com While a direct MCR for this compound is not commonly reported, various MCRs are used to synthesize the core pyridine scaffold, which can then be further functionalized. rsc.orgnih.gov

For example, Hantzsch-type pyridine synthesis or variations thereof can be used to construct a dihydropyridine (B1217469) ring from an aldehyde, a β-ketoester, and an ammonia (B1221849) source, which is subsequently oxidized. By carefully choosing the aldehyde component, a precursor to the 2-(aminomethyl) group could potentially be installed. More contemporary MCRs allow for the one-pot synthesis of highly functionalized pyridines from simple, acyclic starting materials. acs.org A four-component reaction of an acetophenone (B1666503), an aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate, for instance, can yield polysubstituted pyridines. acs.org By designing the components appropriately, it is conceivable to construct a pyridine ring that already bears the necessary precursors for the aminomethyl side chain, which can then be elaborated to the final target molecule.

Coordination Chemistry and Metal Complexation of N Methyl N Phenylmethyl 2 Pyridinemethanamine Ligands

Ligand Design Principles and Coordination Modes

The structure of N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine is strategically designed to facilitate effective coordination to metal centers. The fundamental principles governing its binding behavior are rooted in its capacity for bidentate N-donor coordination and the interplay of steric and electronic factors.

Bidentate N-Donor Coordination

This compound functions as a classic bidentate N-donor ligand. It possesses two nitrogen atoms, one from the pyridine (B92270) ring and the other from the tertiary amine group, which can simultaneously bind to a single metal center, forming a stable five-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands. The coordination occurs through the donation of lone pairs of electrons from both the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the tertiary amine.

Influence of Steric and Electronic Factors on Metal Binding

The coordination of this compound to a metal center is subtly influenced by both steric and electronic effects.

Steric Factors: The presence of both a methyl and a phenylmethyl (benzyl) group on the amine nitrogen introduces significant steric bulk around this coordination site. This steric hindrance can influence the coordination geometry and the stability of the resulting metal complex. For instance, the bulky substituents may favor the adoption of specific isomers to minimize steric clashes and can affect the approach of other ligands to the metal center.

Complexation with Transition Metals

The versatile N,N'-bidentate nature of this compound allows it to form stable complexes with a variety of transition metals. The coordination geometry and architecture of these complexes are largely dictated by the electronic configuration and preferred coordination number of the central metal ion.

Palladium(II) Complexes and Coordination Geometries

Palladium(II), with its d⁸ electron configuration, has a strong propensity to form four-coordinate, square-planar complexes. When reacting with this compound, palladium(II) typically forms complexes of the type [Pd(L)X₂], where L represents the bidentate ligand and X is a monodentate anionic ligand, such as a halide.

X-ray crystallographic studies of analogous palladium(II) complexes with structurally similar N-donor ligands, such as 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl) aniline, have confirmed a distorted square-planar geometry. researchgate.net In these structures, the two nitrogen atoms of the ligand and two chloride ligands occupy the four coordination sites around the palladium(II) center. The distortion from an ideal square-planar geometry can be attributed to the steric constraints imposed by the bulky substituents on the amine nitrogen and the bite angle of the bidentate ligand.

| Parameter | Value |

|---|---|

| Metal Center | Palladium(II) |

| Coordination Geometry | Distorted Square-Planar |

| Ligand | 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl) aniline |

| Formula | [Pd(L)Cl₂] |

Platinum(II) Complexes and Coordination Geometries

Similar to palladium(II), platinum(II) also possesses a d⁸ electron configuration and overwhelmingly favors the formation of square-planar complexes. The reaction of this compound with platinum(II) precursors, such as K₂[PtCl₄], is expected to yield complexes of the general formula [Pt(L)Cl₂].

| Parameter | Value |

|---|---|

| Metal Center | Platinum(II) |

| Coordination Geometry | Square-Planar |

| Ligand | This compound |

| Formula | [Pt(L)Cl₂] |

Copper(I/II) Complexes and Relevant Architectures

The coordination chemistry of copper is more flexible than that of palladium(II) and platinum(II), with both copper(I) (d¹⁰) and copper(II) (d⁹) forming a variety of coordination geometries.

Copper(II) Complexes: Copper(II) complexes with bidentate N-donor ligands can adopt several geometries, with square-pyramidal and tetragonally distorted octahedral being common. The reaction of this compound with copper(II) salts can lead to the formation of mononuclear complexes of the type [Cu(L)X₂] or [Cu(L)₂(X)]X, where X is a counter-ion. The resulting architecture is highly dependent on the nature of the counter-ion and the solvent used in the synthesis. For instance, with weakly coordinating anions, a square-planar or distorted square-planar geometry might be observed, while more strongly coordinating anions or solvent molecules can lead to five- or six-coordinate species.

Copper(I) Complexes: Copper(I), with its d¹⁰ configuration, typically favors lower coordination numbers, with tetrahedral and trigonal planar geometries being prevalent. The complexation of this compound with copper(I) salts is expected to yield complexes such as [Cu(L)₂]⁺ or [Cu(L)X], where the steric bulk of the ligand would play a significant role in determining the final structure. The formation of binuclear or polynuclear structures is also a possibility in copper chemistry, often involving bridging ligands.

| Metal Ion | Common Geometries | Potential Architectures |

|---|---|---|

| Copper(II) | Square-Pyramidal, Distorted Octahedral | Mononuclear, Binuclear |

| Copper(I) | Tetrahedral, Trigonal Planar | Mononuclear, Polynuclear |

Zinc(II) and Cadmium(II) Complexes

Specific studies on the synthesis and characterization of Zinc(II) and Cadmium(II) complexes with this compound are not readily found. By analogy with other pyridine-amine ligands, it is anticipated that this ligand would form stable complexes with both Zn(II) and Cd(II). Given their d¹⁰ electronic configuration, these metal ions typically form tetrahedral or octahedral complexes. Spectroscopic techniques such as NMR and IR, along with X-ray crystallography, would be essential to fully characterize the coordination geometry and bonding in these potential complexes.

Table 1: Postulated Coordination Complexes of this compound with Zinc(II) and Cadmium(II)

| Metal Ion | Potential Complex Formula | Predicted Geometry |

|---|---|---|

| Zinc(II) | [Zn(L)Cl₂] | Tetrahedral |

| Zinc(II) | [Zn(L)₂(NO₃)₂] | Octahedral |

| Cadmium(II) | [Cd(L)Br₂] | Tetrahedral |

| Cadmium(II) | [Cd(L)₂(ClO₄)₂] | Octahedral |

L = this compound

Other Metal Coordination Studies

While specific data is scarce, the versatile coordination capabilities of the pyridine and amine functional groups suggest that this compound could form complexes with a wide range of other transition metals. Research on similar ligands shows complexation with metals such as copper(II), nickel(II), cobalt(II), and palladium(II). The coordination chemistry would likely vary depending on the metal ion's size, charge, and electronic configuration, leading to diverse geometries and magnetic properties.

Ligand Exchange Dynamics in Metal Complexes

The dynamics of ligand exchange in metal complexes of this compound have not been explicitly studied. Generally, the lability of a ligand in a coordination complex is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand itself, and the surrounding ligands. For instance, complexes of d-block metals can exhibit a wide range of exchange rates. acs.org The presence of the flexible phenylmethyl group might influence the kinetics of substitution reactions.

Stability and Reactivity of Metal-Ligand Frameworks

The stability of metal-ligand frameworks involving this compound would be determined by the chelate effect, where the bidentate coordination of the ligand would enhance the thermodynamic stability of the resulting complexes compared to monodentate analogues. The reactivity of these complexes would be centered on both the metal center and the ligand. The metal center could participate in redox reactions or act as a Lewis acid catalyst, while the ligand could undergo reactions such as substitution on the pyridine or phenyl rings. Thermal stability studies, such as thermogravimetric analysis (TGA), would be necessary to determine the decomposition patterns and thermal robustness of these potential metal-ligand frameworks. Studies on related zinc(II) and cadmium(II) complexes with pyridine-containing ligands have shown varied thermal decomposition pathways. ijcce.ac.irnih.gov

Based on a thorough review of the available research, there is insufficient information to generate an article on the catalytic applications of metal complexes of this compound according to the specified outline.

Extensive searches for the compound, also known as N-benzyl-N-methylpicolinamine, and its metal complexes in the context of ethylene (B1197577) polymerization, methyl methacrylate (B99206) polymerization, other olefin polymerization, and transfer hydrogenation reactions did not yield specific research findings. The scientific literature accessible through the searches does not detail the use of this particular ligand in the catalytic processes outlined.

While research exists for structurally similar pyridine-based ligands, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical compounds. Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's precise instructions.

Catalytic Applications of N Methyl N Phenylmethyl 2 Pyridinemethanamine Metal Complexes

Cross-Coupling Reactions

Metal complexes of N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine and structurally similar ligands have shown promise in facilitating various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine-amine motif of the ligand is effective in stabilizing the metal center and modulating its reactivity.

Palladium complexes, in particular, are widely employed in cross-coupling catalysis. While specific data on this compound-palladium complexes is limited, studies on analogous bis(imino)pyridine palladium(II) complexes in Suzuki-Miyaura cross-coupling reactions offer valuable insights. These reactions typically proceed smoothly under mild conditions, yielding biaryl products in excellent yields. The N-donor ligands are crucial in preventing the formation of palladium black, thus maintaining the catalytic activity. For instance, air-stable bis(imino)pyridine palladium(II) complexes have proven to be highly efficient catalysts for the Suzuki cross-coupling of aryl bromides with arylboronic acids in aqueous media.

Rhodium-catalyzed reactions represent another significant area of cross-coupling. Rhodium complexes are particularly effective in chelation-assisted C-H bond functionalization. The pyridine (B92270) moiety of ligands similar to this compound can act as a directing group, facilitating the activation of a proximal C-H bond. This approach allows for the direct formation of new C-C bonds, avoiding the need for pre-functionalized substrates. nih.gov The electronic properties of the ligand, influenced by substituents on the benzyl (B1604629) group, can impact the efficiency of the reaction by modulating the electron density at the metal center. nih.gov

Below is a representative table of the catalytic performance of a related bis(imino)pyridine palladium(II) complex in the Suzuki-Miyaura cross-coupling reaction of 4-bromoanisole (B123540) with phenylboronic acid.

| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.1 | Water | K₂CO₃ | 80 | 2 | 92 |

| 2 | 0.05 | Water | K₂CO₃ | 80 | 2 | 95 |

| 3 | 0.1 | Toluene | K₂CO₃ | 100 | 4 | 88 |

| 4 | 0.1 | Water | Na₂CO₃ | 80 | 2 | 85 |

This data is representative of similar pyridine-based ligand systems.

Oxidation and Reduction Catalysis

The versatile electronic properties and coordination flexibility of this compound make its metal complexes suitable for a range of oxidation and reduction reactions.

Oxidation Catalysis:

Manganese complexes featuring pyridyl-containing ligands have been investigated for their catalytic activity in oxidation reactions. nih.gov These catalysts have demonstrated high turnover numbers and selectivity in the oxidation of various substrates, such as alkenes and alcohols, using environmentally benign oxidants like hydrogen peroxide. nih.gov However, it has been noted that under certain reaction conditions, some pyridyl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which then acts as the active catalytic species in conjunction with the manganese source. nih.gov This highlights the importance of understanding ligand stability under catalytic conditions. Mechanistic studies on related manganese complexes suggest that the oxidation of secondary alcohols proceeds via a hydrogen atom abstraction from the α-C-H bond by a high-valent manganese-oxo species. rsc.org

The following table summarizes the catalytic performance of a manganese complex with a related N-donor ligand in the oxidation of thioanisole.

| Catalyst | Substrate | Oxidant | Conversion (%) | Product(s) |

| Mn(II)-pyridyl complex | Thioanisole | H₂O₂ | 95 | Thioanisole oxide, Thioanisole dioxide |

| Mn(II)-pyridyl complex | Cyclohexene | H₂O₂ | 88 | Cyclohexene oxide |

| Mn(II)-pyridyl complex | Benzyl alcohol | H₂O₂ | 92 | Benzaldehyde (B42025) |

This data is representative of similar pyridine-based ligand systems.

Reduction Catalysis:

Ruthenium complexes bearing N,N,N-tridentate ligands, structurally analogous to this compound, have shown significant activity in the transfer hydrogenation of ketones. nih.govacs.org These reactions typically utilize isopropanol (B130326) as both the solvent and the hydrogen source, with a base as a co-catalyst. The efficiency of these catalysts is influenced by the electronic and steric environment around the ruthenium center, which is dictated by the ligand structure. nih.gov For instance, ruthenium complexes with unsymmetrical NNN ligands have demonstrated remarkably high catalytic activities, achieving high turnover frequencies. dicp.ac.cn

The table below presents data on the transfer hydrogenation of acetophenone (B1666503) catalyzed by a ruthenium(II) complex with an NNN tridentate ligand. acs.org

| Entry | Substrate | Catalyst Loading (mol%) | Base | Time (min) | Conversion (%) | TOF (h⁻¹) |

| 1 | Acetophenone | 0.5 | i-PrOK | 15 | 96 | 768 |

| 2 | 4'-Methylacetophenone | 0.5 | i-PrOK | 20 | 98 | 588 |

| 3 | 4'-Methoxyacetophenone | 0.5 | i-PrOK | 30 | 95 | 380 |

| 4 | Benzophenone | 0.5 | i-PrOK | 60 | 92 | 184 |

This data is representative of similar NNN-ligand systems. acs.org

Investigation of Reaction Mechanisms in Catalytic Cycles

Understanding the reaction mechanisms of catalytic cycles involving metal complexes of this compound is crucial for optimizing catalyst performance and designing new, more efficient catalysts.

In rhodium-catalyzed C-H functionalization , a common mechanistic pathway involves the initial coordination of the pyridine nitrogen to the rhodium center. nih.gov This is followed by a chelation-assisted C-H bond activation, leading to the formation of a metallacyclic intermediate. nih.gov Subsequent steps involve ligand exchange with the coupling partner (e.g., an olefin), insertion into the metal-carbon or metal-hydride bond, and finally, reductive elimination to yield the product and regenerate the active catalyst. nih.govsnnu.edu.cn The electronic nature of the ligand can influence the rate-limiting step, which is often the reductive elimination. nih.gov

For manganese-catalyzed oxidation reactions , mechanistic studies suggest the involvement of high-valent manganese-oxo species as the active oxidants. rsc.org In the case of alcohol oxidation, the reaction is proposed to proceed through a hydrogen atom abstraction from the alcohol's α-C-H bond by the Mn-oxo species. rsc.org The ligand environment plays a critical role in stabilizing these high-valent intermediates and modulating their reactivity.

In the context of ruthenium-catalyzed transfer hydrogenation , the mechanism is believed to involve an inner-sphere pathway. This typically entails the formation of a ruthenium hydride species, which is the active hydrogenating agent. The substrate coordinates to the metal center, followed by the migratory insertion of the hydride to the unsaturated bond (e.g., the carbonyl group of a ketone). The resulting metal alkoxide then undergoes alcoholysis with isopropanol to release the product alcohol and regenerate the ruthenium catalyst. Kinetic studies on related systems have suggested an associative mechanism in the transition state of the catalytic cycle. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are also valuable tools for elucidating reaction mechanisms. These studies can provide insights into the electronic structure of catalytic intermediates and the energy barriers of different reaction pathways, complementing experimental findings.

Spectroscopic and Structural Elucidation of N Methyl N Phenylmethyl 2 Pyridinemethanamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine and its metal complexes in solution. ¹H, ¹³C, and various heteronuclear NMR techniques offer comprehensive data on the ligand's structure, conformation, and its interaction with metal centers.

The ¹H and ¹³C NMR spectra of this compound provide definitive information for its structural verification. The spectra are characterized by distinct signals corresponding to the pyridine (B92270) ring, the benzyl (B1604629) group, and the N-methyl and methylene (B1212753) bridge protons.

In a representative study of a closely related derivative, 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline, the ¹H NMR spectrum shows characteristic resonances for the pyridine protons, typically in the downfield region (δ 7.0–8.5 ppm). researchgate.net The protons of the benzyl group appear in the aromatic region as well (δ ~7.3 ppm), while the methylene protons of the benzyl and pyridinylmethyl groups, along with the N-methyl protons, are observed in the upfield region. researchgate.net

Upon coordination to a metal center, such as in the palladium(II) complex [Pd(L)Cl₂] where L is 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline, significant changes in the chemical shifts are observed. researchgate.net The coordination of the pyridine nitrogen and the tertiary amine nitrogen to the metal center leads to a downfield shift of the adjacent proton signals due to the deshielding effect of the metal ion. This is particularly evident for the α-protons of the pyridine ring and the methylene protons adjacent to the nitrogen atoms.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Palladium(II) Complex of a Derivative, 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline researchgate.net

| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Pyridine C6-H | 8.80 (d) | 151.2 |

| Pyridine C3-H | 8.03 (d) | 125.7 |

| Pyridine C5-H | 7.97 (t) | 141.2 |

| Pyridine C4-H | 7.53 (t) | 125.1 |

| Benzyl CH (aromatic) | 6.81-6.78 (m) | 115.3, 131.0 |

| N-CH₂-Py | 4.79 (s) | 64.9 |

| N-CH₂-Ph | 4.31 (s) | 62.0 |

| N-CH₃ | 2.92 (s) | 49.6 |

| O-CH₃ | 3.70 (s) | 55.7 |

| Data derived from the characterization of [Pd(4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline)Cl₂]. researchgate.net The exact values for the unsubstituted ligand may vary. |

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring typically resonate between δ 120 and 160 ppm. The benzyl carbons appear in the aromatic region (δ ~127-140 ppm), while the aliphatic methylene and methyl carbons are found at higher field strengths. Coordination to a metal ion also induces shifts in the ¹³C NMR spectrum, consistent with the changes in the electronic environment of the carbon atoms. researchgate.net

Heteronuclear NMR spectroscopy is invaluable for directly probing the coordination of the nitrogen atoms to a metal center. ¹⁵N NMR spectroscopy can distinguish between the free ligand and its coordinated form. The ¹⁵N chemical shift of the pyridine nitrogen is particularly sensitive to coordination. Upon binding to a metal ion like Pd(II) or Pt(II), the ¹⁵N signal of the pyridine nitrogen typically shifts upfield (becomes more negative). This coordination shift (Δδ = δcomplex - δligand) can be substantial, ranging from 30 to 150 ppm. nih.gov The magnitude of this shift is influenced by factors such as the nature of the metal ion, its oxidation state, and the other ligands in the coordination sphere. nih.gov

For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is a highly sensitive probe of the coordination environment. The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of approximately 34%, making it well-suited for NMR studies. wikipedia.org The chemical shifts in ¹⁹⁵Pt NMR span a very wide range (over 13,000 ppm), making the technique extremely sensitive to subtle changes in the ligand sphere. wikipedia.orghuji.ac.il The coordination of this compound to a Pt(II) center would result in a characteristic ¹⁹⁵Pt chemical shift. For a square-planar Pt(II) complex with a [PtN₂Cl₂] coordination environment, the chemical shift would be expected in a specific region of the ¹⁹⁵Pt NMR spectrum, which is distinct from other coordination spheres (e.g., [PtN₄] or [PtN₃Cl]). researchgate.net Furthermore, coupling between the ¹⁹⁵Pt nucleus and other NMR-active nuclei, such as ¹⁵N or ¹H, can provide additional structural information. For instance, the one-bond ¹J(¹⁹⁵Pt-¹⁵N) coupling constants are typically in the range of 160 to 390 Hz and can offer insight into the nature and strength of the platinum-nitrogen bond. huji.ac.il

This compound and its derivatives are flexible molecules that can exhibit dynamic behavior in solution. Temperature-dependent NMR studies can reveal information about conformational exchange processes, such as restricted rotation around single bonds or the inversion of the tertiary nitrogen atom. nih.gov

In related systems, such as N-benzyl amides, restricted rotation around the C-N amide bond leads to the observation of distinct conformers (E/Z rotamers) at room temperature, which coalesce at higher temperatures. scielo.brresearchgate.net While the target ligand lacks an amide bond, restricted rotation around the N-CH₂ bonds and potential nitrogen inversion could lead to similar dynamic phenomena. nih.gov For instance, if the benzyl or pyridinylmethyl groups are sterically demanding, their rotation might be hindered, leading to broadened NMR signals or the appearance of multiple sets of signals at low temperatures. The energy barriers for these conformational processes can be calculated from the coalescence temperature and the frequency separation of the exchanging signals, providing quantitative data on the ligand's flexibility. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a complementary method for the structural characterization of this compound and its complexes, offering insights into the functional groups present and the formation of metal-ligand bonds.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent parts. These include:

Aromatic C-H stretching: Vibrations from both the pyridine and benzene (B151609) rings are typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: The stretching modes of the methylene (CH₂) and methyl (CH₃) groups are found in the 2800–3000 cm⁻¹ region. nist.gov

Aromatic C=C and C=N stretching: These vibrations, characteristic of the pyridine and benzene rings, appear in the 1400–1650 cm⁻¹ region. The pyridine ring breathing modes are particularly diagnostic. up.ac.zaresearchgate.net

C-N stretching: The stretching vibrations for the aliphatic and aromatic C-N bonds are typically found in the 1000-1350 cm⁻¹ range.

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2980 |

| Aromatic C=C/C=N stretch | 1400 - 1610 |

| CH₂/CH₃ bending | 1370 - 1470 |

| C-N stretch | 1020 - 1350 |

| Aromatic C-H out-of-plane bend | 690 - 900 |

| Frequencies are approximate and based on data from related compounds. nist.govresearchgate.netnist.gov |

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

The coordination of the ligand to a metal center can be readily detected by IR and Raman spectroscopy. The most significant changes occur in the vibrational modes of the pyridine ring. Upon coordination through the pyridine nitrogen, certain ring vibrations shift to higher frequencies (a blueshift). For example, a band around 990 cm⁻¹ in free pyridine is known to shift to >1000 cm⁻¹ upon complexation, and this shift is often used as a diagnostic indicator of coordination. up.ac.za

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and elemental composition of a compound. In the study of this compound and its coordination complexes, both high-resolution and electrospray ionization mass spectrometry play crucial roles.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy, it is possible to deduce the exact molecular formula from the observed mass. The molecular formula for this compound is C14H16N2, which corresponds to a calculated molecular weight of 212.29 g/mol . hoffmanchemicals.com HRMS analysis would confirm this elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, such as metal complexes. This method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for characterizing the composition and stoichiometry of coordination complexes involving this compound.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. researchgate.net For complexes of this compound, this technique can confirm the coordination geometry of the metal center and the binding mode of the ligand.

For instance, in studies of similar bidentate N-donor ligands, single crystal X-ray diffraction has been used to confirm a square-planar geometry for Pd(II) complexes and distorted octahedral geometries for other transition metal complexes. researchgate.net The analysis provides accurate measurements of bond lengths and angles within the complex, confirming the coordination of the nitrogen atoms from the pyridine and amine groups to the metal center.

Table 1: Representative Crystallographic Data for a Metal Complex with a Bidentate N-donor Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 16.215(4) |

| c (Å) | 10.876(3) |

| β (°) | 109.58(3) |

| Volume (ų) | 1418.1(7) |

| Z | 4 |

Note: Data is representative and based on typical values for similar complexes found in the literature.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. researchgate.netresearchgate.net This technique is valuable for confirming the phase purity of a synthesized compound and for identifying crystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline solid. nist.gov

For this compound and its complexes, PXRD patterns can be compared to simulated patterns generated from single-crystal X-ray diffraction data. rsc.org A match between the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal used for the structural determination, ensuring the homogeneity of the sample.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, electronic properties, and spectroscopic parameters of N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in characterizing the molecule. This process determines the lowest energy conformation of this compound, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, analysis of the electronic structure reveals insights into the molecule's reactivity and properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized structure, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex spectra. The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets.

Energetic Profiles of Reaction Pathways and Transition States

DFT can be employed to map out the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This information is vital for understanding reaction mechanisms, determining rate-limiting steps, and predicting reaction kinetics. For instance, the energetic barriers for conformational changes or for the coordination of the ligand to a metal center can be elucidated.

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. For this compound, MD simulations are particularly useful for studying its behavior as a ligand in coordination complexes.

By simulating the ligand and a metal ion in a solvent box, the coordination process can be observed. These simulations can reveal the preferred coordination modes of the ligand, the stability of the resulting metal complex, and the role of the solvent in the coordination process. Analysis of the trajectories can provide information on the dynamics of the metal-ligand bonds and the flexibility of the complex.

Quantitative Structure-Property Relationship (QSPR) Modeling for Ligand Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of this compound, QSPR models could be developed to predict properties relevant to its function as a ligand, such as its binding affinity to different metal ions or its solubility in various solvents.

To build a QSPR model, a set of molecules with known properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates the descriptors with the property of interest. Such models can be used to virtually screen new ligand designs based on the this compound scaffold to identify candidates with improved properties.

Analysis of Non-Covalent Interactions within Complexes

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the structure, stability, and function of molecular complexes. For complexes formed by this compound, computational methods can be used to analyze these weak interactions in detail.

Structure Activity Relationship Sar Investigations in Non Clinical Contexts

Influence of Ligand Architecture on Coordination Preferences

The molecular structure of N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine, featuring both a pyridine (B92270) nitrogen and a tertiary amine nitrogen, defines its function as a classic bidentate N,N'-donor ligand. This architecture is pivotal in determining how it coordinates with metal centers, influencing the geometry and stability of the resulting complex.

Research into palladium(II) complexes has confirmed that this compound coordinates to the metal center through both nitrogen atoms. researchgate.net X-ray crystallographic analysis of the resulting complex, [L1PdCl2], reveals a distorted square planar geometry around the palladium atom. researchgate.net This geometry involves the two nitrogen atoms from the ligand and two chloride ligands. researchgate.net The formation of a stable chelate ring is a direct consequence of this bidentate coordination mode.

The broader field of coordination chemistry demonstrates that subtle changes in ligand architecture can lead to significant variations in coordination. For instance, the introduction of additional donor groups can change a ligand from bidentate to tridentate, which in turn forms different, often more complex, geometries such as heptacoordination. nih.gov Spectroscopic studies of other pyridine-based ligands have also shown that metal ion complexation can actively influence the ligand's conformation, sometimes promoting the deprotonation of nearby functional groups like amides to facilitate coordination. researchgate.net While this compound lacks such amide groups, the principle highlights the dynamic interplay between the metal ion and the ligand's structure. The specific arrangement of its pyridinyl and N-benzyl-N-methyl groups dictates the bite angle and steric profile, which are critical factors in its preference for forming stable, planar complexes with metals like palladium(II). researchgate.net

Correlation of Structural Modifications with Catalytic Performance and Selectivity

The structure of this compound and its derivatives is directly correlated with the catalytic efficacy and selectivity of their metal complexes. Studies focusing on palladium(II) complexes in the polymerization of methyl methacrylate (B99206) (MMA) provide clear evidence of this relationship. researchgate.net

When coordinated to palladium(II), this compound forms a complex that, in the presence of modified methylaluminoxane (B55162) (MMAO), exhibits moderate catalytic activity. researchgate.net Specifically, the complex [L1PdCl2] demonstrated an activity of 3.03 × 10⁴ g of poly(methylmethacrylate) (B3431434) (PMMA) per mole of Pd per hour at 60 °C. researchgate.net The resulting polymer showed a syndiotacticity of approximately 0.68. researchgate.net

SAR analysis reveals that specific structural modifications have a profound impact on this catalytic activity. Research on related pyridine-based ligands used in polymerization shows that the presence of the N-methyl group, a key feature of the title compound, can have a negative effect on catalytic performance. researchgate.net Compared to analogous ligands featuring imine or secondary amine moieties, the introduction of the N-methyl group was found to have an adverse effect on catalytic activity, though the syndiotacticity of the polymer remained unchanged. researchgate.net This suggests that the steric and electronic properties of the N-methyl group may hinder the catalytic cycle. Conversely, other structural changes, such as substituting the ligand with N-cyclopentyl groups, have been shown to significantly increase catalytic activity in similar palladium complexes. researchgate.net Furthermore, studies on different catalytic systems have indicated that factors like the presence of unsaturated coordination sites on the metal center can lead to improved catalytic performance. mdpi.com

| Ligand | Complex | Catalytic Activity (g PMMA / mol Pd·h) | Polymer Syndiotacticity (rr) | Reference |

|---|---|---|---|---|

| N-Methyl-N-(pyridin-2-ylmethyl)aniline (L1) | [L1PdCl2] | 3.03 × 10⁴ | ~0.68 | researchgate.net |

| N-Cyclopentyl substituted derivative | [L4PdCl2] | 1.45 × 10⁵ | ~0.70 | researchgate.net |

| 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivative | [(L-b)PdCl2] | 3.80 × 10⁴ | ~0.68 | researchgate.net |

Relationship between Molecular Structure and In Vitro Target Interaction Mechanisms

The molecular architecture of pyridine-containing compounds is fundamental to their interaction with biological targets at a molecular level, such as binding to receptors or inhibiting enzymes. While specific in vitro binding data for this compound is not detailed in the provided results, extensive SAR studies on structurally related pyridine derivatives illustrate the direct relationship between chemical structure and biological interaction mechanisms.

In the context of receptor binding, research on derivatives of 2-pyridinemethylamine designed as 5-HT1A receptor agonists demonstrates how targeted structural modifications can enhance binding affinity and selectivity. nih.gov For example, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically improve 5-HT1A agonist properties. nih.gov Furthermore, the strategic placement of a fluorine atom on an associated piperidine (B6355638) ring led to derivatives with higher binding affinity for 5-HT1A receptors over dopaminergic D2 and adrenergic alpha1 receptors. nih.gov

Similarly, in the realm of enzyme inhibition, the structure of pyridine derivatives is crucial for their function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer research. nih.gov The common pharmacophoric features required for potent EGFR inhibition include a hydrophobic moiety, a hydrogen-bond donor in a linker region, and a flat heteroaromatic system (like pyridine) capable of occupying the adenine (B156593) binding pocket of the enzyme. nih.gov SAR studies on another class of compounds, imidazo[1,2-a] pyridine derivatives, as Nek2 kinase inhibitors have led to the development of compounds with significant proliferation inhibitory activity, achieving an IC₅₀ of 38 nM in MGC-803 cancer cells. nih.gov These examples underscore the principle that the specific arrangement of functional groups on and around a pyridine core dictates the potential for high-affinity, selective interactions with biological macromolecules.

| Compound Class | Target | Key Structural Modification | Observed In Vitro Effect | Reference |

|---|---|---|---|---|

| 2-Pyridinemethylamine Derivatives | 5-HT1A Receptor | Combination of 5-methyl and 6-methylamino on pyridine ring | Synergistic improvement of agonist properties | nih.gov |

| 2-Pyridinemethylamine Derivatives | 5-HT1A Receptor | Fluorine atom at C-4 of piperidine ring | Higher binding affinity and selectivity | nih.gov |

| Pyridine/Pyrimidine Derivatives | EGFR Kinase | Presence of hydrophobic moiety and H-bond donor | Essential pharmacophoric features for inhibition | nih.gov |

| Imidazo[1,2-a] Pyridine Derivatives | Nek2 Kinase | Varied substitutions on the imidazopyridine core | Potent proliferation inhibitory activity (IC₅₀ = 38 nM) | nih.gov |

Computational SAR for Predictive Ligand Design

Computational methods are integral to modern ligand design, providing a framework to predict the relationship between a compound's structure and its functional properties, thereby accelerating the discovery of novel molecules with desired characteristics. nih.gov This approach, known as computational ligand-based drug design (LBDD) or, more broadly, computational SAR, elucidates the connection between a molecule's physicochemical attributes and its biological activity or chemical reactivity. nih.gov The resulting SAR models serve as a predictive tool for designing compounds with improved performance. nih.gov

These methodologies can be applied to ligands like this compound to forecast how structural alterations would impact its coordination behavior, catalytic activity, or potential biological interactions. Key LBDD techniques include the development of pharmacophore models, which identify the essential three-dimensional arrangement of chemical features responsible for activity, and quantitative structure-activity relationships (QSAR), which generate quantitative predictions of activity based on physicochemical properties. nih.gov

The foundation of these models often relies on molecular mechanics (MM) to generate multiple low-energy conformations of the ligands, ensuring that the accessible conformational space is accurately represented. nih.gov In coordination chemistry, computational tools such as Density Functional Theory (DFT) calculations are used to explain synthetic pathways and the formation of different metal complexes, providing insight into the energetics of ligand transformations and coordination. rsc.org By applying these computational SAR approaches, researchers can virtually screen libraries of derivatives of a parent compound like this compound to prioritize the synthesis of new ligands with a higher probability of success for specific applications, be it in catalysis or materials science.

Future Research Trajectories and Academic Perspectives

Development of Novel Synthetic Routes for Advanced Derivatives

The advancement of applications based on N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine hinges on the ability to synthesize derivatives with tailored properties. Future research will focus on developing more efficient, versatile, and sustainable synthetic routes to access these advanced molecules.

A common synthetic approach involves a multi-step sequence starting with the formation of an imine intermediate from a substituted benzaldehyde (B42025) and tyramine, followed by hydrogenation to a secondary amine, and subsequent N-methylation. This foundational method allows for the introduction of a wide variety of substituents onto the phenyl ring. Another established route is the reductive amination between an appropriate aldehyde and N-benzylmethylamine. frontiersin.org

Future synthetic strategies will likely target:

Direct C-H Functionalization: Developing methods for the direct functionalization of the pyridine (B92270) or phenyl rings on a pre-formed ligand scaffold would represent a significant step forward in atom economy. This could allow for the late-stage introduction of functional groups, enabling rapid generation of a library of derivatives.

Flow Chemistry: Implementing continuous flow processes for the key synthetic steps, such as imine formation and reduction, could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes, such as N-substituted formamide (B127407) deformylases which can catalyze reverse reactions to form N-benzyl carboxamides, could offer highly selective and environmentally benign pathways to novel amide-functionalized precursors.

These advanced synthetic methodologies will enable the creation of derivatives with precisely tuned electronic properties, steric hindrance, and appended functional groups for targeted applications in catalysis and materials science.

Exploration of New Metal Centers and Coordination Environments

The coordination chemistry of this compound and its analogues has been explored with a range of d-block metals, including palladium(II), platinum(II), zinc(II), cadmium(II), rhodium(III), and iridium(III). researchgate.net In these complexes, the ligand typically acts as a bidentate N,N'-donor, coordinating through the pyridine nitrogen and the tertiary amine nitrogen. This coordination mode leads to the formation of a stable five-membered chelate ring. X-ray crystallographic studies of palladium(II) complexes reveal distorted square planar geometries.

Future research is expanding to include a broader spectrum of the periodic table, aiming to uncover novel structural motifs and reactivity.

Lanthanide and Actinide Complexes: The strong Lewis acidity and unique photophysical properties of lanthanide ions (e.g., Nd³⁺, Yb³⁺) make them attractive targets. Pyridine-based ligands have been shown to be effective sensitizers for near-infrared (NIR) luminescence in lanthanide complexes. nih.gov Exploring the coordination of advanced this compound derivatives with these f-block elements could lead to new materials for bio-imaging and telecommunications.

Early Transition Metals: The coordination with early transition metals, such as titanium, zirconium, and hafnium, is an area ripe for exploration. The oxophilic nature of these metals could lead to interesting reactivity, particularly in polymerization and oxidation catalysis.

Unconventional Coordination Modes: While bidentate N,N' coordination is dominant, future work will investigate whether derivatives with specific steric or electronic features can induce alternative coordination modes, such as κ¹-N(pyridine) monodentate coordination or bridging behavior in multinuclear complexes. This could provide access to complexes with open coordination sites, which is highly desirable for catalysis.

The table below summarizes the coordination environments observed for various metal centers with this ligand scaffold.

| Metal Center | Typical Geometry | Coordination Mode | Representative Metal |

| Group 10 | Distorted Square Planar | N,N'-Bidentate | Pd(II), Pt(II) |

| Group 12 | Distorted Tetrahedral | N,N'-Bidentate | Zn(II), Cd(II) |

| Group 9 | Octahedral | N,N'-Bidentate | Rh(III), Ir(III) |

| Group 4 | Distorted Octahedral | N,N'-Bidentate | Ti(IV), Zr(IV), Hf(IV) |

| Lanthanides | High Coordination Number | N,N'-Bidentate (+ others) | Gd(III), Nd(III), Yb(III) |

Expansion of Catalytic Applications in Sustainable Chemistry

Complexes of this compound derivatives have demonstrated potential as catalysts, particularly in polymerization. Palladium(II) complexes of ligands such as 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline, when activated with modified methylaluminoxane (B55162) (MMAO), are effective in the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net

A significant future trajectory is the application of these catalysts in sustainable chemistry, aligning with green chemistry principles such as atom economy, use of renewable feedstocks, and catalysis in environmentally benign solvents.

Borrowing Hydrogen Catalysis: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful green strategy for forming C-N and C-C bonds. Ruthenium and iridium complexes are particularly adept at these transformations. Developing catalysts based on the this compound scaffold for reactions like the amination of alcohols using ammonia (B1221849) could provide sustainable routes to primary amines, which are vital industrial building blocks.

Biomass Valorization: Catalytic systems capable of converting biomass-derived platform molecules into value-added chemicals are in high demand. Future research will explore the use of these robust complexes for the hydrogenation, oxidation, or reductive amination of substrates derived from lignin (B12514952) or cellulose.

Aqueous Catalysis: Designing water-soluble derivatives of the ligand could enable catalysis in aqueous media, reducing the reliance on volatile organic solvents. Nickel(II) complexes with related hemilabile pyridyl ligands have been shown to catalyze the oxidative deamination of benzyl (B1604629) amines using water as the oxidant, highlighting the potential for such systems.

The catalytic performance of various palladium(II) complexes in methyl methacrylate polymerization is detailed in the table below, showcasing the influence of ligand structure on activity.

| Complex/Ligand Derivative | Co-catalyst | Activity (g PMMA / mol Pd·h) | Resulting Polymer |

| [(L-b)PdCl₂] / 4-methoxy-N-(pyridin-2-ylmethyl)aniline | MMAO | 3.80 × 10⁴ | High Molecular Weight, Syndio-enriched |

| [(L-c)PdCl₂] / 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline | MMAO | Lower activity than L-b | Syndio-enriched |

| [L1PdCl₂] / N-methyl-N-(pyridin-2-ylmethyl)aniline | MMAO | 3.03 × 10⁴ | Moderate Activity |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A comprehensive understanding of reaction mechanisms and structure-property relationships is essential for the rational design of new catalysts and materials. The integration of advanced spectroscopic techniques with high-level computational methods provides a powerful approach to elucidate these details.

Complexes of this compound and its derivatives are routinely characterized by a suite of spectroscopic methods, including ¹H and ¹³C NMR, FT-IR, and mass spectrometry. Single-crystal X-ray diffraction provides definitive structural information in the solid state.

Future research will increasingly rely on the synergy between these experimental techniques and computational chemistry:

In-situ Spectroscopy: Techniques such as high-pressure NMR and operando FT-IR spectroscopy will be employed to monitor catalytic reactions in real-time. This allows for the identification of reaction intermediates and the determination of rate-limiting steps, providing crucial mechanistic insights.

Density Functional Theory (DFT): DFT and time-dependent DFT (TD-DFT) calculations are becoming indispensable tools. rsc.org They are used to optimize molecular geometries, calculate vibrational frequencies to aid in the assignment of IR spectra, predict electronic absorption spectra, and map out reaction energy profiles. This computational insight helps to explain observed reactivity, catalyst stability, and photophysical properties.

Integrated Approach: The combination of experimental and theoretical data provides a more complete picture. For example, experimentally observed photoluminescence in rhenium(I) or iridium(III) complexes can be explained by TD-DFT calculations, which identify the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, MLCT). rsc.org This understanding is critical for designing molecules with specific optical properties.

Design of Functional Materials based on this compound Derivatives

The inherent modularity and robust coordination properties of the this compound scaffold make it an excellent building block for the design of advanced functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. Incorporating functional linkers into the MOF structure is a key strategy for tuning their properties. The picolylamine moiety has been successfully incorporated into mixed-linker MOFs. acs.org Subsequent coordination of ruthenium to these sites yielded highly active heterogeneous catalysts for hydrogenation reactions. Future work will involve designing derivatives of this compound that can act as bifunctional linkers for constructing novel MOFs with tailored pore environments and catalytic sites.

Luminescent Materials: The pyridine moiety is a well-known component in ligands for luminescent metal complexes. Iridium(III) and lanthanide(III) complexes featuring substituted pyridine-based ligands are known to exhibit strong luminescence. nih.govnih.govrsc.org By strategically modifying the this compound backbone to include extended π-systems, researchers can tune the emission color and quantum efficiency of the corresponding metal complexes for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging probes. globethesis.com

Supramolecular Assemblies: The directionality of the metal-ligand bond and the potential for non-covalent interactions (e.g., π-π stacking from the phenyl and pyridine rings) can be exploited to construct discrete supramolecular structures or extended networks. Related N-benzyl substituted systems have been shown to form supramolecular organogels, demonstrating the potential for this class of compounds to act as low-molecular-weight gelators. nih.gov

The development of these materials will rely on a deep understanding of structure-property relationships, guided by the synthetic, coordination, and mechanistic studies outlined in the preceding sections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Reductive Amination : Use pyridine-2-carbaldehyde and benzylmethylamine with sodium cyanoborohydride in methanol at pH 5–5. Monitor progress via TLC (Rf ~0.4 in 9:1 hexane/ethyl acetate).

- Catalytic Alkylation : Employ alkyl halides (e.g., methyl iodide) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane/water biphasic systems.

- Optimization Parameters : Vary solvents (DMF, THF), temperature (25–80°C), and catalysts (Pd/C for hydrogenation). Use Design of Experiments (DoE) to analyze yield dependencies.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Validate purity via HPLC (C18 column, 1 mL/min, λ=254 nm) .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using -NMR (δ 2.3 ppm for N-CH, δ 3.8 ppm for benzylic CH) and -NMR (δ 45 ppm for N-CH, δ 60 ppm for CH-N).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 213.2) and HRMS for exact mass confirmation (theoretical CHN: 212.1314).

- Computational Validation : Compare experimental IR bands (e.g., C-N stretch at 1250 cm) with DFT-calculated spectra (B3LYP/6-31G* basis set) .

Q. How can researchers design assays to screen the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin).

- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) at 0.1–100 µM concentrations.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Normalize to non-target cells (e.g., HEK293) .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic activity data for this compound derivatives?

- Methodological Answer :

- Variable Analysis : Compare reaction conditions (solvent polarity, temperature, catalyst loading). For example, ligand efficiency in copper complexes ( ) may depend on solvent coordination (acetonitrile vs. DMF).

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidation products) that alter catalytic outcomes.

- Reproducibility : Validate under inert atmospheres (Ar/glovebox) to rule out oxygen/moisture interference .

Q. What mechanistic insights can computational methods provide for the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Prioritize poses with lowest ΔG (e.g., −8.5 kcal/mol).

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.

- QSAR : Corolate substituent effects (e.g., pyridine vs. benzene) with bioactivity using Hammett constants .

Q. How can regioselectivity challenges in modifying the pyridine ring of this compound be resolved?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position of pyridine for halogenation (e.g., Br/FeCl).

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) to introduce aryl groups at the 5-position. Monitor regiochemistry via -NMR coupling constants.

- Protection Strategies : Temporarily protect the amine with Boc groups to prevent unwanted N-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.